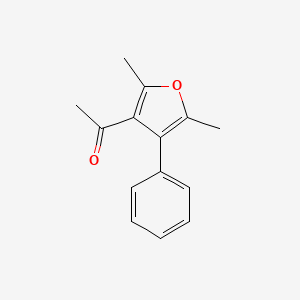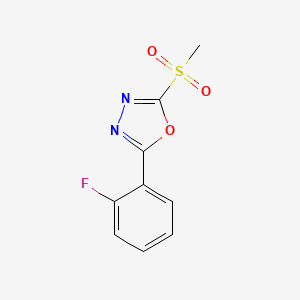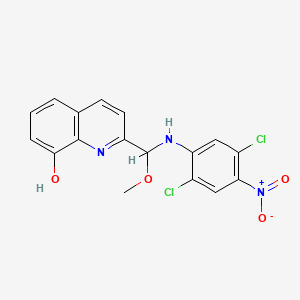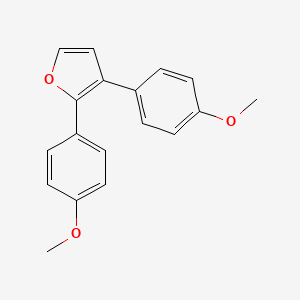
2,3-Bis(4-methoxyphenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-methoxyphenyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with two 4-methoxyphenyl groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)furan typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,3-diaryl-1,3-diketones in the presence of a dehydrating agent. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-methoxyphenyl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the phenyl rings .
Scientific Research Applications
2,3-Bis(4-methoxyphenyl)furan has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Materials Science: Its properties can be exploited in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of furan derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-methoxyphenyl)furan depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivatives used .
Comparison with Similar Compounds
Similar Compounds
5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan: Another furan derivative with similar structural features but different electronic properties.
2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile:
Uniqueness
2,3-Bis(4-methoxyphenyl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various research and industrial applications, particularly where specific interactions with biological targets or electronic properties are desired .
Properties
CAS No. |
96836-89-4 |
|---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2,3-bis(4-methoxyphenyl)furan |
InChI |
InChI=1S/C18H16O3/c1-19-15-7-3-13(4-8-15)17-11-12-21-18(17)14-5-9-16(20-2)10-6-14/h3-12H,1-2H3 |
InChI Key |
FTFPTFGKSBBYNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)

![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)
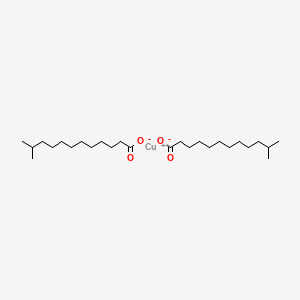
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)
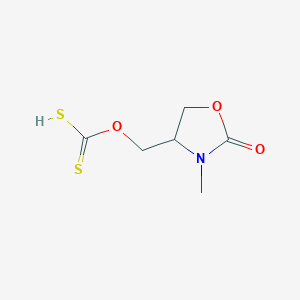
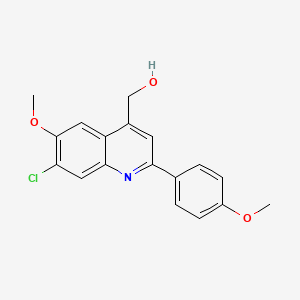
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)



